Dapsone

Catalog No.
S525025
CAS No.
80-08-0
M.F
C12H12N2O2S
M. Wt
248.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapsone

CAS Number

80-08-0

Product Name

Dapsone

IUPAC Name

4-(4-aminophenyl)sulfonylaniline

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2

InChI Key

MQJKPEGWNLWLTK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 380 mg/L at 37 °C
Soluble in alcohol, methanol, acetone, dilute hydrochloric acid. Practically insoluble in water.
Insoluble in fixed and vegetable oils.
Slightly soluble in deuterated dimethyl sulfoxide.
2.84e-01 g/L

Synonyms

4,4' Diaminophenyl Sulfone, 4,4'-Diaminophenyl Sulfone, Avlosulfone, DADPS, Dapsoderm-X, Dapson-Fatol, Dapsone, Diaminodiphenylsulfone, Diaphenylsulfone, Disulone, Sulfona, Sulfone, 4,4'-Diaminophenyl, Sulfonyldianiline

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Description

The exact mass of the compound Dapsone is 248.06195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)380 mg/l (at 37 °c)in water, 380 mg/l at 37 °csoluble in alcohol, methanol, acetone, dilute hydrochloric acid. practically insoluble in water.insoluble in fixed and vegetable oils.slightly soluble in deuterated dimethyl sulfoxide.2.84e-01 g/l>37.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756716. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity

One well-established area of research focuses on dapsone's antimicrobial properties. Dapsone acts by inhibiting the synthesis of dihydrofolic acid, a crucial component for bacterial growth. This mechanism makes dapsone effective against a range of pathogens, including:

  • Mycobacterium leprae, the causative agent of leprosy [Source: National Institutes of Health (.gov) [National Institutes of Health, U.S. Department of Health and Human Services. Leprosy (Hansen's Disease). ]

  • Pneumocystis jirovecii, a fungus that can cause pneumonia in immunocompromised individuals [Source: Centers for Disease Control and Prevention (.gov) [Centers for Disease Control and Prevention. Pneumocystis jiroveci Pneumonia (PCP). ]]

  • Toxoplasma gondii, a parasite that causes toxoplasmosis [Source: StatPearls [StatPearls Publishing. Toxoplasmosis. ]]

Research is also ongoing to explore the potential effectiveness of dapsone against other infectious diseases.

Anti-inflammatory Properties

Beyond its antimicrobial effects, dapsone exhibits anti-inflammatory properties. The exact mechanisms through which it reduces inflammation are still being investigated, but research suggests it may involve:

  • Suppressing the production of reactive oxygen species [Source: Archives of Dermatological Research [Dapsone in dermatology and beyond. ]]

  • Inhibiting the function of immune cells like neutrophils [Source: ResearchGate [Update on the use of dapsone in dermatology. ]]

This anti-inflammatory activity has led scientists to investigate dapsone's potential role in treating various inflammatory conditions, including:

  • Acne vulgaris [Source: Annals of Palliative Medicine [Efficacy and safety of dapsone gel for acne: a systematic review and meta-analysis. ]]

  • Autoimmune diseases like lupus [Source: ScienceDirect [Dapsone: A Review of Its Mechanisms of Action and Emerging Applications. ]]

Dapsone, chemically known as 4,4'-sulfonyldianiline or diaminodiphenyl sulfone, is an antibiotic belonging to the sulfone class. It is primarily utilized in the treatment of leprosy (Hansen's disease), dermatitis herpetiformis, and various skin conditions such as acne vulgaris. Dapsone exhibits both antibacterial and anti-inflammatory properties, making it effective against a range of infections and inflammatory disorders. The compound is a white to slightly yellowish crystalline powder that is practically insoluble in water but soluble in organic solvents like alcohol and acetone .

  • Antibacterial Effect: Dapsone disrupts bacterial folate synthesis, an essential process for bacterial growth [].
  • Anti-inflammatory Effect: Dapsone might modulate neutrophil function, which are immune cells involved in inflammation.

Physical and Chemical Properties

  • Melting point: 176 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water (1 in 7000) [], more soluble in organic solvents like dimethylformamide []
  • pKa: 7.6 []

  • Sodium Sulfide Reaction: Dapsone is synthesized through the reaction of sodium sulfide with 1-chloro-4-nitrobenzene.
  • Amination: This intermediate undergoes amination to yield 4-amino-4'-nitrodiphenyl sulfide.
  • Acetylation and Oxidation: Following this, N-acetylation and oxidation with hydrogen peroxide are performed.
  • Hydrolysis: The final steps involve hydrolysis to produce dapsone .
text
4-chloro-1-nitrobenzene + Na2S → 4-amino-4'-nitrodiphenyl sulfide

Dapsone functions primarily by inhibiting the synthesis of dihydrofolic acid in bacteria, similar to sulfonamides. It competes with para-aminobenzoate for the active site of dihydropteroate synthase, effectively disrupting nucleic acid synthesis in susceptible organisms . This mechanism not only impedes bacterial growth but also has anti-inflammatory effects by inhibiting myeloperoxidase activity in neutrophils, reducing tissue damage during inflammatory responses .

The synthesis of dapsone can be achieved through various methods, including:

  • Traditional Chemical Synthesis: The classical method involves multiple steps including nitration, reduction, and sulfonation.
  • Modern Synthetic Approaches: Recent advancements may include greener synthetic routes utilizing less hazardous reagents or alternative reaction conditions that minimize environmental impact .

Dapsone is used in several therapeutic contexts:

  • Leprosy Treatment: It is a cornerstone drug in multidrug therapy for leprosy.
  • Dermatitis Herpetiformis: Effective in managing this gluten-sensitive skin disorder.
  • Acne Vulgaris: Employed topically to treat inflammatory acne.
  • Pneumocystis Pneumonia: Used as a prophylactic treatment in immunocompromised patients, particularly those with HIV/AIDS .

Dapsone interacts with various drugs and substances, which can lead to significant clinical implications:

  • Drug Interactions: Co-administration with other medications such as pyrimethamine or rifampicin may enhance the risk of adverse effects like hemolytic anemia or methaemoglobinemia.
  • Metabolic Pathways: Dapsone is metabolized primarily through the Cytochrome P450 system, particularly by isoenzymes CYP2D6 and CYP2C19. Variations in these metabolic pathways can influence drug efficacy and toxicity .

Dapsone shares structural and functional similarities with several other compounds within the sulfone and sulfonamide classes. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
SulfamethoxazoleSulfonamideBacterial infectionsOften combined with trimethoprim for synergistic effects.
SulfadiazineSulfonamideBacterial infectionsPrimarily used in veterinary medicine.
ClofaziminePhenazine derivativeLeprosy treatmentExhibits anti-inflammatory properties; used alongside dapsone.
Benzoyl PeroxideOrganic peroxideAcne treatmentWorks by oxidizing bacteria; often combined with dapsone for enhanced efficacy.

Dapsone's uniqueness lies in its dual action as both an antibacterial agent and an anti-inflammatory drug, which distinguishes it from many other antibiotics that primarily focus on bacterial inhibition alone .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

4,4'-sulfonyldianiline appears as odorless white or creamy white crystalline powder. Slightly bitter taste. (NTP, 1992)
Pellets or Large Crystals
Odorless white or creamy white crystalline powder; [CAMEO]
Solid

Color/Form

Crystals from 95% ethanol
White or creamy white crystalline powde

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

248.06194880 g/mol

Monoisotopic Mass

248.06194880 g/mol

Flash Point

greater than 320 °F (NTP, 1992)
Flash point > 320 °F

Heavy Atom Count

17

Taste

Slightly bitter taste

Vapor Density

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
8.3 (Air = 1)

Density

1.33 at 77 °F (NTP, 1992) - Denser than water; will sink

LogP

0.97
0.97 (LogP)
log Kow = 0.97
0.4

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen and sulfur oxides/.

Appearance

Solid powder

Melting Point

347 to 349 °F (NTP, 1992)
175-176 °C (also a higher melting form, MP 180.5 °C)
There are extraordinarily complicated polymorphism conditions in the drugs dapsone and ethambutol chloride. In both cases, four modifications were detected, and in the case of dapsone there exists a hydrate in addition. The dapsone anhydrate is present as enantiotropic Mod. III, which transforms into Mod. II at 80 °C. This form is mostly stable up to its melting point. Mod. I, which crystallizes from the melt, is likewise enantiotropic with Mod. II. In addition, there is enantiotropy between Mod. I and Mod. III. The transformation of Mod. III /between/ Mod. II takes place continuously and independently from nuclei, so that the melting point of Mod. III cannot be determined. In Mod. IV, no enantiotropy with another crystal form could be detected. ...
175.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8W5C518302

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

IDENTIFICATION: Dapsone is white or creamy-white, crystalline powder. It is odorless and has a slightly bitter taste. Dapsone is not very soluble in water. USE: Dapsone is an important commercial chemical that is used to treat skin infections, including acne, and leprosy. It is used with another drug to treat malaria. Dapsone is a veterinary antibiotic. It is also used as a chemical reagent and as a hardening agent to cure epoxy resins. EXPOSURE: Workers who produce or administer dapsone may breathe in mists or have direct skin contact. The general population may be exposed by vapors and skin contact when working with specific epoxy resins. Some people are exposed when being medically treated with dapsone for specific infections. If dapsone is released to the environment, it will be broken down in air. It has been shown to be rapidly broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move moderately through soil. It is not expected to build up in fish. RISK: Skin irritation and rashes may occur with medical use of dapsone. Fatal allergic reactions have been reported with dapsone treatment. Methemoglobinemia, which decreases the ability of red blood cells to carry oxygen, is the primary adverse effect associated with accidental dapsone poisoning. Symptoms of methemoglobinemia included headache, dizziness, agitation, restlessness, nausea, vomiting, abdominal pain, rapid heartbeat, hyperventilation, stupor, convulsions, and bluish and/or yellow tint to the skin. Methemoglobinemia has rarely been reported in patients exposed to dapsone at prescribed doses. Potentially life-threatening anemia (hemolytic anemia) and other blood disorders have occurred in some patients administered low doses over time for the treatment of leprosy and malaria, particularly in individuals genetically deficient in a specific enzyme. Hemolytic anemia can lead to kidney damage and/or failure. Lung disease has also been reported in some patients treated with dapsone for leprosy. Damage to the liver and the nerves in the arms and legs has been reported in some patients administered higher doses used in the treatment of specific skin infections. Data on the potential for dapsone to cause infertility, abortion, or birth defects in laboratory animals were not available. Thyroid and spleen tumors were reported in rats exposed to dapsone after life-time exposure to doses significantly higher than medical doses given to patients. Tumors were not induced in mice following long-term exposure to dapsone. The International Agency for Research on Cancer determined that available data were inadequate to assess the carcinogenicity of dapsone in humans. The potential for dapsone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 13th Report on Carcinogens. The California Proposition 65 Carcinogen Identification Committee considers dapsone a medium priority human carcinogen. It is not listed in the current Prop65 list as of December 4, 2015. (SRC)

Drug Indication

For the treatment and management of leprosy and dermatitis herpetiformis.
FDA Label

Livertox Summary

Dapsone is a sulfonamide related drug used for the therapy of leprosy and dermatitis herpetiformis. Dapsone has been linked with rare cases of idiosyncratic liver injury, similar to that seen with the sulfonamides.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Anti-Infective Agents; Antimalarials; Folic Acid Antagonists; Leprostatic Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Dapsone is included in the database.
Dapsone is administered as an oral agent. Dapsone is combined with chlorproguanil for the treatment of malaria. Dapsone is also used for P. jiroveci infection and prophylaxis, and for the prophylaxis for T. gondii ... The anti-inflammatory effects are the basis for therapy for pemphigoid, dermatitis herpetiformis, linear IgA bullous disease, relapsing chondritis, and ulcers caused by the brown recluse spider.
Dapsone is approved for use in dermatitis herpetiformis and leprosy. It is particularly useful in the treatment of linear immunoglobulin (IgA) dermatosis, bullous systemic lupus erythematosus, erythema elevatum diutinum, and subcorneal pustular dermatosis.
For more Therapeutic Uses (Complete) data for DAPSONE (14 total), please visit the HSDB record page.

Pharmacology

Dapsone is a sulfone with anti-inflammatory immunosuppressive properties as well as antibacterial and antibiotic properties. Dapsone is the principal drug in a multidrug regimen recommended by the World Health Organization for the treatment of leprosy. As an anti-infective agent, it is also used for treating malaria and, recently, for Pneumocystic carinii pneumonia in AIDS patients. Dapsone is absorbed rapidly and nearly completely from the gastrointestinal tract. Dapsone is distributed throughout total body water and is present in all tissues. However, it tends to be retained in skin and muscle and especially in the liver and kidney: traces of the drug are present in these organs up to 3 weeks after therapy cessation.
Dapsone is a synthetic derivative of diamino-sulfone with anti-inflammatory and anti-bacterial properties. As a structural analog of p-aminobenzoic acid (PABA), dapsone inhibits dihydropteroate synthase (DHPS), an enzyme important in folate synthesis, resulting in a depletion of the folate pool and a reduction in the amount of thymidylate available for DNA synthesis. Although the exact mechanism through which dapsone exerts its anti-inflammatory activity has yet to be fully elucidated, this agent interferes with the activation and oxidative damage of myeloperoxidase in neutrophils and inhibits the integrin-mediated adherence and chemotaxis of neutrophils. Dapsone's anti-inflammatory activities may contribute to the effects seen upon topical administration.

MeSH Pharmacological Classification

Leprostatic Agents

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AX - Other anti-acne preparations for topical use
D10AX05 - Dapsone
J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04B - Drugs for treatment of lepra
J04BA - Drugs for treatment of lepra
J04BA02 - Dapsone

Mechanism of Action

Dapsone acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase. The anti-inflammatory action of the drug is unrelated to its antibacterial action and is still not fully understood.
Dapsone is a structural analog of para-aminobenzoic acid (PABA) and a competitive inhibitor of dihydropteroate synthase (folP1P2) in the folate pathway ... The effect on this evolutionarily conserved pathway also explains why dapsone is a broad-spectrum agent with antibacterial, anti-protozoal, and antifungal effects. The anti-inflammatory effects of dapsone occur via inhibition of tissue damage by neutrophils. First, dapsone inhibits neutrophil myeloperoxidase activity and respiratory burst. Second, it inhibits activity of neutrophil lysosomal enzymes. Third, it may also act as a free radical scavenger, counteracting the effect of free radicals generated by neutrophils. Fourth, dapsone may also inhibit migration of neutrophils to inflammatory lesions.
1-30 Ug/mL dapsone interfered with myeloperoxidase-H2O2-halide-mediated cytotoxic system in polymorphonuclear leukocytes. Kinetic studies revealed competitive inhibition of myeloperoxidase. Its action in dermatitis herpetiformis may be explained by effect on this system.

Vapor Pressure

0.00000003 [mmHg]

Pictograms

Irritant

Irritant

Impurities

Three contaminants commonly found in commercial dapsone, 2,4-sulfonylbis(benzeneamine); 4-(phenylsulfonyl)benzeneamine; & 4-(4'-chlorophenylsulfonyl)benzeneamine, were identified by NMR & unambiguous synth of each compd.

Other CAS

80-08-0

Absorption Distribution and Excretion

Bioavailability is 70 to 80% following oral administration.
Renal
After oral administration, absorption is almost complete ... . CL increases 0.03 L/hour and Vd 0.7 L increases for each 1-kg increase in body weight above 62.3 kg. Dapsone undergoes N-acetylation by NAT2. N-oxidation to dapsone hydroxylamine is via CYP2E1, and to a lesser extent by CYP2C. Dapsone hydroxylamine enters red blood cells, leading to methemoglobin formation. Sulfones tend to be retained for up to 3 weeks in skin and muscle and especially in liver and kidney. Intestinal reabsorption of sulfones excreted in the bile contributes to long-term retention in the bloodstream; periodic interruption of treatment is advisable for this reason. Epithelial lining fluid to plasma ratio is between 0.76 and 2.91; CSF-to-plasma ration is 0.21-2.01.
Approximately 70-80% of a dose of dapsone is excreted in the urine as an acid-labile mono-N-glucuronide and mono-N-sulfamate.
Following oral administration, dapsone is rapidly and almost completely absorbed from the GI tract and peak serum concentrations of the drug are attained within 4-8 hours. ... The volume of distribution of dapsone is reportedly 1.5-2.5 L/kg in adults. Dapsone is distributed into most body tissues. Dapsone is reportedly retained in skin, muscle, kidneys, and liver; trace concentrations of the drug may be present in these tissues up to 3 weeks after discontinuance of dapsone therapy. Dapsone is also distributed into sweat, saliva, sputum, and tears, The drug is also distributed into bile. ... Dapsone crosses the placenta. Dapsone is distributed into milk. ... Dapsone is 50-90% bound to plasma proteins. The major metabolite of dapsone, monoacetyldapsone, is almost completely bound to plasms proteins.
Approximately 20% of each dose of dapsone is excreted in urine as unchanged drug, 70-85% is excreted in urine as water-soluble metabolites, and a small amount is excreted in feces. Dapsone is excreted in urine as an acid-labile mono-N-glucuronide and mono-N-sulfamate derivatives in addition to some unidentified metabolites.
For more Absorption, Distribution and Excretion (Complete) data for DAPSONE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic, mostly CYP2E1-mediated.
Leukocyte colony forming unit cell proliferation of bone marrow was markedly suppressed by 0.1 mmol & 1.0 mmol 4'-amino-4'-hydroxylaminodiphenyl sulfone (dapsone metab) when cells were cultured for 10-14 days.
Dapsone is acetylated in the liver to monoacetyl and diacetyl derivatives. The major metabolite of dapsone is monoacetyldapsone (MADDS). The rate of acetylation of dapsone is genetically determined and is subject to interindividual variation, although the rate is usually constant for each individual. The drug also is hydroxylated in the liver to hydroxylamine dapsone (NOH-DDS). NOH-DDS appears to be responsible for methemoglobinemia and hemolysis induced by the drug.
Dapsone has known human metabolites that include N-Hydroxydapsone and Monoacetyldapsone.
Dapsone is slowly and nearly completely absporbed from GI tract, and distributed throughout the body. It is acetylated in the liver to monoacetyl and diacetyl derivatives. The major metabolite of dapsone is monoacetyldapsone. The rate of acetylation of dapsone is genetically determined and is subject to interindividual variation, although the rate is usually constant for each individual. The drug also is hydroxylated in the liver to hydroxylamine dapsone (NOH-DDS). NOH-DDS appears to be responsible for methemoglobinemia and hemolysis induced by the drug. The metabolites are excreted moslty in the urine. Only minor amounts of dapsone are excreted in feces. (A617, A618). Route of Elimination: Renal Half Life: 28 hours (range 10-50 hours)

Wikipedia

Dapsone
Clobetasol_propionate

Drug Warnings

Peripheral neuropathy with motor loss has been reported rarely in patients receiving high dosage of dapsone (200-500 mg daily). ... Insomnia, headache, nervousness, vertigo, and psychosis have also been reported with dapsone.
Resistance to dapsone in P. falciparum, P. jiroveci, and M. leprae results primarily from mutations in genes encoding dihydropteroate synthase.
Hemolysis develops in almost every individual treated with 200-300 mg of dapsone per day. ... Methemoglobinemia is also common. A genetic deficiency in the NADH-dependent methemoglobin reductase can result in severe methemoglobinemia after administration of dapsone. Isolated instances of headache, nervousness, insomnia, blurred vision, paresthesias, reversible peripheral neuropathy (thought to be sue to axonal degeneration), drug fever, hematuria, pruritus, and a variety of skin rashes have been reported. An infectious mononucleosis-like syndrome, which may be fatal, occurs occasionally.
Glucose-6-phosphate dehydrogenase (G6PD) protects red cells against oxidative damage. However, G6PD deficiency is encountered in nearly half a billion people worldwide, the most common of 100 variants being G6PD-A-. Dapsone, an oxidant, causes severe hemolysis in patients with G6PD deficiency. Thus, G6PD deficiency testing should be performed prior to use of dapsone wherever possible.
For more Drug Warnings (Complete) data for DAPSONE (11 total), please visit the HSDB record page.

Biological Half Life

28 hours (range 10-50 hours)
The elimination half-life is 20-30 hours.
There are large interindividual variations in the plasma half-life of dapsone. The plasma half-life of dapsone may range from 10-83 hours and averages 20-30 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Reaction /of 4-chloronitrobenzene/ with sodium sulfide can be controlled to give 4-amino-4'-nitrodiphenyl sulfide, which after N-acetylation and oxidation with hydrogen peroxide forms /4-nitro-4'-acetylaminodiphenyl sulfone/: subsequent reduction and hydrolysis yields 4,4'-diaminodiphenyl sulfone (dapsone) ...
Preparation: French patent 829926 (1938 to I. G. Farbenind)
Benzene is condensed with sulfuric acid to yield phenyl sulfone which is then nitrated by standard procedures to yield the 4,4'-dinitro derivative. Reduction with tin and HCl /hydrochloric acid/ or with various other appropriate reductants yields dapsone.
Reaction of excess sodium sulfide with 1-chloro-4-nitrobenzene followed by acetylation, oxidation with hydrogen peroxide, reduction and acidic or basic hydrolysis; amination of bis(4-chlorophenyl)sulfone

General Manufacturing Information

Adhesive Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Benzenamine, 4,4'-sulfonylbis-: ACTIVE
The diffusion chamber technique can apparently be used to evaluate inhibitory effect of antileprosy drugs on growth of M. lepraemurium. It also provides relatively rapid in vitro method for directly comparing effects of drugs outside metab influence of host.

Analytic Laboratory Methods

A precise and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of dapsone in muscle tissue and milk has been developed. The sample preparation was based on extraction with organic solvent and automated solid-phase extraction (SPE) cleanup. At least three product ions were monitored for the analyte. The method was validated according to the European Decision 2002/657/EC. Estimated analytical limits were 0.0018 ng/g for CC? and 0.0031 ng/g for CC? in meat and milk. An excellent linear concentration range was observed for both matrices with a correlation coefficient better than 0.997. Recoveries were 105-117% in meat and 101-108% in milk, with satisfactory precision and coefficients of variance (CV) less than 8%. Additionally, a simplified quantification approach was successfully evaluated depending only on the response factor (F) without the use of calibration curve. The developed method provides reliable and sensitive identification and quantification of dapsone in meat and milk.
Determination of dapsone in biological fluids by HPLC.

Clinical Laboratory Methods

HPLC method was developed to enable dapsone, monoacetyl dapsone, & pyrimethamine to be measured simultaneously in plasma samples from volunteers who had been dosed with maloprim (a prepn containing dapsone & pyrimethamine).
2 Plasma & salivary dapsone & plasma monoacetyldapsone & pyrimethamine were estimated simultaneously by an unpublished quantitative absorption thin layer chromatographic method. This assay was shown to be satisfactory for pharmacokinetic studies.
HPLC thin layer chromatography assay for dapsone is described with min level of detection of 20 ng/mL suitable for study of dapsone pharmacokinetics in plasma & saliva.
A rapid method for determination of acetylator phenotype was developed based on plasma concn of dapsone (avlosulfon).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive.
Dapsone tablets should be stored at 20-25 °C and protected from light. Dapsone may discolor following exposure to light.

Interactions

... When dapsone is co-administered with trimethoprim the resulting plasma concentrations for both drugs are higher than when either drug is taken alone. In a comparative trial of TMP/dapsone versus TMP-SMX, response rates of 93% and 90% were observed, respectively.
Because the drugs have similar adverse hematologic effects, concurrent use of a folic acid antagonist (e.g., pyrimethamine) and dapsone may result in an increased risk of these adverse effects. Agranulocytosis has developed during the second and third months of therapy in patients receiving concomitant treatment with weekly pyrimethamine and dapsone. If pyrimethamine is used concomitantly with dapsone, the patient should be monitored more frequently than usual for adverse hematologic effects. Because effects may be additive, dapsone should be used with caution in patients with G-6-PD deficiency receiving or exposed to other drugs or agents which are capable of inducing hemolysis in these individuals (e.g., nitrite, aniline, phenylhydrazine, naphthalene, niridazole, nitrofurantoin, primaquine).
Results of several studies indicate that concomitant clofazimine does not affect the pharmacokinetics of dapsone, although a transient increase in urinary excretion of dapsone reportedly occurred in a few patients receiving concomitant therapy with the drugs. In a study in lepromatous leprosy patients receiving dapsone (100 mg daily) and rifampin (600 mg daily), concomitant administration of clofazimine (100 mg daily) did not affect plasma dapsone concentrations or the plasma half-life or urinary elimination of dapsone. There is some evidence that dapsone may decrease or nullify some of the anti-inflammatory effects of clofazimine.
Failure of dapsone to prevent Pneumocystis jirovecii (formerly Pneumocystis carinii) pneumonia (PCP) was reported in about 40% of patients with human immunodeficiency virus (HIV) infection who were receiving didanosine concomitantly. This failure rate was substantially higher than that reported in other studies in which dapsone was not administered with didanosine or that were observed when didanosine was used in patients receiving co-trimoxazole or aerosolized pentamidine for prevention of PCP. Although the possibility of a pharmacokinetic interaction was not evaluated in these patients, it was suggested that the buffers present in the didanosine preparation, which provides a pH of 7-8 to facilitate GI absorption of the antiretroviral agent, may interfere with GI absorption of dapsone.
For more Interactions (Complete) data for DAPSONE (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Low rate of relapse after twelve-dose multidrug therapy for hansen's disease: A 20-year cohort study in a brazilian reference center

José A C Nery, Anna M Sales, Mariana A V B Hacker, Milton O Moraes, Raquel C Maia, Euzenir N Sarno, Ximena Illarramendi
PMID: 33939710   DOI: 10.1371/journal.pntd.0009382

Abstract

The World Health Organization has raised concerns about the increasing number of Hansen disease (HD) relapses worldwide, especially in Brazil, India, and Indonesia that report the highest number of recurrent cases. Relapses are an indicator of MDT effectiveness and can reflect Mycobacterium leprae persistence or re-infection. Relapse is also a potential marker for the development or progression of disability. In this research, we studied a large cohort of persons affected by HD treated with full fixed-dose multibacillary (MB) multidrug therapy (MDT) followed for up to 20 years and observed that relapses are a rare event. We estimated the incidence density of relapse in a cohort of patients classified to receive MB regime (bacillary index (BI) > 0), diagnosed between September 1997 and June 2017, and treated with twelve-dose MB-MDT at a HD reference center in Rio de Janeiro, Brazil. We obtained the data from the data management system of the clinic routine service. We linked the selected cases to the dataset of relapses of the national HD data to confirm possible relapse cases diagnosed elsewhere. We diagnosed ten cases of relapse in a cohort of 713 patients followed-up for a mean of 12.1 years. This resulted in an incidence rate of 1.16 relapse cases per 1000 person-year (95% CI = 0.5915-2.076). The accumulated risk was 0.025 in 20 years. The very low risk observed in this cohort of twelve-dose-treated MB patients reinforces the success of the current MDT scheme.


Methaemoglobinaemia in the perioperative period with regional block

Arianna Cook, Stuart Grant, Sharon Kapeluk, Patrick Steele
PMID: 34493561   DOI: 10.1136/bcr-2021-245135

Abstract

Methaemoglobin is a form of haemoglobin with oxidised ferric (+3) iron rather than ferrous (+2) iron, which causes a leftward shift in the oxyhaemoglobin dissociation curve and prevents oxygen delivery. Anaesthesiologists need to be familiar with this differential diagnosis for hypoxia given the use of drugs in the perioperative setting known to induce methaemoglobinaemia, including benzocaine and lidocaine, antibiotics such as dapsone and anaesthetic gases, including nitric oxide. This case report details an interesting case of symptomatic methaemoglobinaemia in the perioperative period in the setting of dapsone use and an erector spinae block performed with ropivacaine.


Dapsone Prevents Allodynia and Hyperalgesia and Decreased Oxidative Stress After Spinal Cord Injury in Rats

Alfonso Mata-Bermudez, Araceli Diaz-Ruiz, Masha Burelo, Betzabeth Anali García-Martínez, Gustavo Jardon-Guadarrama, Francisco Calderón-Estrella, Andrea Rangel-Hernández, Cuauhtémoc Pérez-González, Rios Camilo
PMID: 34517396   DOI: 10.1097/BRS.0000000000004015

Abstract

Prospective longitudinal experimental study.
We evaluate the effect of dapsone on tactile allodynia and mechanical hyperalgesia and to determine its anti-oxidant effect in a spinal cord injury (SC) model in rats.
Neuropathic pain (NP) as result of traumatic spinal cord injury is a deleterious medical condition with temporal or permanent time-course. Painful stimuli trigger a cascade of events that activate the N-methyl-D-aspartate (NMDA) receptor, inducing an increase in oxidative stress. Since there is no effective treatment for this condition, dapsone (4,4'diaminodiphenylsulfone) is proposed as potential treatment for NP. Its anti-oxidant, neuroprotective, and anti-inflammatory properties have been documented, however, there is no evidence regarding its use for treatment of NP induced by SCI.
In this study, we evaluated the anti-allodynic and anti-hyperalgesic effect of dapsone as preventive or acute treatment after NP was already established. Furthermore, participation of oxidative stress was evaluated by measuring lipid peroxidation (LP) and glutathione concentration (GSH) in rats with SCI.
Acute treatment with dapsone (3.1-25 mg/kg, i.p.) decreased nociceptive behaviors in a dose-dependent manner, decreased LP, and increased GSH in the injured tissue 15 days after the injury was produced. On the other hand, preventive treatment (3 h post-injury, once daily for 3 days) with dapsone (3.1-25 mg/kg, i.p.) yielded similar results.
The findings suggest that the anti-nociceptive effect of dapsone is regulated through the decrease of oxidative stress and the excitotoxicity is associated with the activation of NMDA receptors.Level of Evidence: N/A.


A rare case of childhood mucous membrane pemphigoid involving the oral and genital mucosa

Katinna Rodriguez Baisi, Ashley Wentworth, Asma J Chattha, David J DiCaudo, Aaron Mangold, Steven A Nelson, Elaine Siegfried, Carilyn N Wieland, Megha Tollefson
PMID: 33977558   DOI: 10.1111/pde.14627

Abstract

Mucous membrane pemphigoid (MMP) is a rare chronic immunobullous disease that involves the mucous membranes and may result in significant scarring and complications if diagnosis is delayed. MMP typically occurs in elderly patients, with very few cases reported in children. Here, we present a 12-year-old female patient with childhood-onset oral and genital MMP, clinically suspected to be lichen sclerosus, but eventually diagnosed as MMP after multiple supportive biopsies and confirmatory direct immunofluorescence. Although treatment was challenging, the combined use of systemic corticosteroids, dapsone, and mycophenolate mofetil was ultimately successful in achieving disease control.


Challenges in Managing a Lepromatous Leprosy Patient Complicated with Melioidosis Infection, Dapsone-Induced Methemoglobinemia, Hemolytic Anemia, and Lepra Reaction

Andy Sing Ong Tang, Qi Ying Wong, Siaw Tze Yeo, Ingrid Pao Lin Ting, Jenny Tung Hiong Lee, Tem Lom Fam, Lee Ping Chew, Hock Hin Chua, Pubalan Muniandy
PMID: 34038399   DOI: 10.12659/AJCR.931655

Abstract

BACKGROUND Leprosy is an infection caused by Mycobacterium leprae. An extensive literature search did not reveal many reports of melioidosis in association with leprosy. CASE REPORT A 22-year-old woman, who was diagnosed with multibacillary leprosy, developed dapsone-induced methemoglobinemia and hemolytic anemia, complicated by melioidosis. Methemoglobinemia was treated with methylene blue and vitamin C. Two weeks of ceftazidime was initiated to treat melioidosis, and the patient was discharged on amoxicillin/clavulanic acid and doxycycline as melioidosis eradication therapy. However, she developed drug-induced hypersensitivity. Trimethoprim/sulfamethoxazole, as an alternative treatment for melioidosis eradication, was commenced and was successfully completed for 12 weeks. During the fifth month of multidrug therapy, the patient developed type II lepra reaction with erythema nodosum leprosum reaction, which was treated with prednisolone. Leprosy treatment continued with clofazimine and ofloxacin, and complete resolution of skin lesions occurred after 12 months of therapy. CONCLUSIONS Our case highlighted the challenges posed in managing a patient with multibacillary leprosy with multiple complications. Clinicians should be aware that dapsone-induced methemoglobinemia and hemolysis might complicate the treatment of leprosy. Our case also highlighted the safety and efficacy of combining ofloxacin and clofazimine as a leprosy treatment regimen in addition to gradual steroid dose titration in the presence of type II lepra reaction.


Updates in the Diagnosis and Management of Linear IgA Disease: A Systematic Review

Leah Shin, Jeffrey T Gardner 2nd, Harry Dao Jr
PMID: 34441024   DOI: 10.3390/medicina57080818

Abstract

Linear IgA disease (LAD) is a rare autoimmune blistering disease with linear IgA deposits along the basement membrane zone. Direct immunofluorescence remains the gold standard for diagnosis, but other diagnostic measures reported in recent literature have proven useful in the setting of inconclusive preliminary results. Dapsone is a commonly used treatment, but many therapeutic agents have emerged in recent years. The objective of this study is to provide a comprehensive overview of updates on the diagnosis and management of LAD.
A literature search was conducted from May to June of 2021 for articles published in the last 5 years that were related to the diagnosis and management of LAD.
False-negative results in cases of drug-induced LAD and the presence of IgG and IgM antibodies on immunofluorescence studies were reported. Serration pattern analysis has been reported to be useful in distinguishing LAD from sublamina densa-type LAD. Rituximab, omalizumab, etanercept, IVIg, sulfonamides, topical corticosteroids, and others have been used successfully in adult and pediatric patients with varying disease severity. Topical corticosteroids were preferred for pediatric patients while rituximab and IVIg were used in adults with recalcitrant LAD. Sulfonamides were utilized in places without access to dapsone.
In cases where preliminary biopsy results are negative and clinical suspicion is high, repeat biopsy and additional diagnostic studies should be used. Patient factors such as age, medical comorbidities, and disease severity play a role in therapeutic selection.


Dapsone-induced methaemoglobinaemia in leprosy: a close mimic of 'happy hypoxia' in the COVID-19 pandemic

T Tripathi, A R Singh, R Kapoor, A Sinha, S Ghosh, K Kaur, D Pokhariya, S Maity, A Tapadar, A Chandra
PMID: 34037283   DOI: 10.1111/jdv.17394

Abstract




A Recurrent, Painful, and Vesicular Rash in a Dermatomal Distribution

Alfredo Siller Jr, Mojahed M K Shalabi, Joseph Jebain, Stephen K Tyring
PMID: 33864762   DOI: 10.1016/j.amjmed.2021.03.012

Abstract




[Methemoglobinemia caused by dapsone. Report of one case]

Rodrigo A Sepúlveda, Esteban Barnafi, Vicente Rojas, Aquiles Jara
PMID: 33844752   DOI: 10.4067/S0034-98872020001201838

Abstract

Methemoglobinemia is a rare condition with serious consequences if not diagnosed. We report the case of a 64-year-old woman with a history of allergy to sulfa drugs and a recent diagnosis of a small vessel vasculitis (ANCA-p) who started induction therapy with corticosteroids and rituximab. Due to the need for infectious prophylaxis, and considering her history, dapsone was administered instead of cotrimoxazole after ruling out glucose-6-phosphate dehydrogenase deficiency. During the admission to the hospital for her second dose of rituximab, and while being asymptomatic, she persistently presented a pulse oximetry ≪ 90% despite the administration of O2. Therefore, the infusion was postponed to study the patient. The arterial gasometric study by direct potentiometry revealed an O2 saturation of 98%, with a saturation gap > 5%. Considering the use of dapsone, a methemoglobinemia was suspected and confirmed by co-oximetry (methemoglobinemia 9%). Dapsone was suspended and one week later, her methemoglobinemia was absent.


The influence of leprosy-related clinical and epidemiological variables in the occurrence and severity of COVID-19: A prospective real-world cohort study

Selma Regina Penha Silva Cerqueira, Patrícia Duarte Deps, Débora Vilela Cunha, Natanael Victor Furtunato Bezerra, Daniel Holanda Barroso, Ana Bárbara Sapienza Pinheiro, Gecilmara Salviato Pillegi, Taynah Alves Rocha Repsold, Patrícia Shu Kurizky, Simon M Collin, Ciro Martins Gomes
PMID: 34319982   DOI: 10.1371/journal.pntd.0009635

Abstract

Protective effects of Bacillus Calmette-Guérin (BCG) vaccination and clofazimine and dapsone treatment against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection have been reported. Patients at risk for leprosy represent an interesting model for assessing the effects of these therapies on the occurrence and severity of coronavirus disease 2019 (COVID-19). We assessed the influence of leprosy-related variables in the occurrence and severity of COVID-19.
We performed a 14-month prospective real-world cohort study in which the main risk factor was 2 previous vaccinations with BCG and the main outcome was COVID-19 detection by reverse transcription polymerase chain reaction (RT-PCR). A Cox proportional hazards model was used. Among the 406 included patients, 113 were diagnosed with leprosy. During follow-up, 69 (16.99%) patients contracted COVID-19. Survival analysis showed that leprosy was associated with COVID-19 (p<0.001), but multivariate analysis showed that only COVID-19-positive household contacts (hazard ratio (HR) = 8.04; 95% CI = 4.93-13.11) and diabetes mellitus (HR = 2.06; 95% CI = 1.04-4.06) were significant risk factors for COVID-19.
Leprosy patients are vulnerable to COVID-19 because they have more frequent contact with SARS-CoV-2-infected patients, possibly due to social and economic limitations. Our model showed that the use of corticosteroids, thalidomide, pentoxifylline, clofazimine, or dapsone or BCG vaccination did not affect the occurrence or severity of COVID-19.


Explore Compound Types